molecular formula C12H26O2Si B11874504 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 261633-45-8

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B11874504
CAS No.: 261633-45-8
M. Wt: 230.42 g/mol
InChI Key: YPXHYWAGAHVDOR-UHFFFAOYSA-N
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Description

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is an organic compound with a unique structure that includes a hexenol backbone and a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 5-Hexen-3-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the silyl protecting group.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Various functionalized derivatives

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used as a building block for the synthesis of more complex molecules

Biology: This compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers. It serves as a substrate for investigating the specificity and mechanism of enzymes that cleave silyl ether bonds.

Medicine: In medicinal chemistry, derivatives of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity towards nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the corresponding alcohol. This reactivity is exploited in various synthetic transformations, where the compound acts as a protected intermediate that can be selectively deprotected to reveal the active functional group.

Comparison with Similar Compounds

    5-Hexen-3-ol: The parent alcohol without the silyl ether group.

    1-Hexen-3-ol: A similar compound with a different position of the double bond.

    3-Hexanol: A saturated alcohol with a similar carbon chain length.

Uniqueness: 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides stability and protection to the alcohol functionality. This allows for selective reactions and transformations that are not possible with the parent alcohol or other similar compounds.

Properties

CAS No.

261633-45-8

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-3-ol

InChI

InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

YPXHYWAGAHVDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(CC=C)O

Origin of Product

United States

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